(3-Ethylphenyl)hydrazine hydrochloride chemical properties
(3-Ethylphenyl)hydrazine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (3-Ethylphenyl)hydrazine Hydrochloride
This guide provides a comprehensive technical overview of (3-Ethylphenyl)hydrazine hydrochloride, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, reactivity, and applications, with a focus on mechanistic understanding and practical laboratory insights.
Core Chemical Identity and Physicochemical Properties
(3-Ethylphenyl)hydrazine hydrochloride is the hydrochloride salt of 3-ethylphenylhydrazine. The salt form enhances stability and simplifies handling compared to the free base, making it a common reagent in laboratory settings. Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 60481-49-4 | [1][2][3] |
| Molecular Formula | C₈H₁₂N₂ · HCl | [1][2][3] |
| Molecular Weight | 172.66 g/mol | [2] |
| Appearance | White to off-white crystalline solid (expected) | [4] |
| Melting Point | Data for the 3-ethyl isomer is not readily available. The analogous 2-ethyl isomer melts at 178 °C with decomposition. | [][6] |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | [6] |
| InChI Key | JWJSWCNKBBQJMP-UHFFFAOYSA-N | [7] |
Synthesis and Purification: A Validated Protocol
The most reliable and common method for synthesizing aryl hydrazines is through the diazotization of an aniline precursor, followed by a controlled reduction of the resulting diazonium salt. This two-step, one-pot process is a cornerstone of aromatic chemistry.
Mechanistic Rationale
The synthesis begins with the diazotization of 3-ethylaniline. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction must be performed at low temperatures (0–5 °C) because the resulting diazonium salt is unstable and can decompose, leading to side products and reduced yield.
Following diazotization, the diazonium salt is reduced to the corresponding hydrazine. While various reducing agents can be used, such as sodium sulfite or tin(II) chloride (SnCl₂), the latter is often preferred for its efficiency and reliability in laboratory-scale preparations. The reduction must also be carefully temperature-controlled to prevent over-reduction or decomposition.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of (3-Ethylphenyl)hydrazine HCl.
Detailed Experimental Protocol
This protocol is adapted from a validated synthesis of the analogous 2-ethyl isomer and is expected to provide high yield and purity.
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Step 1: Diazonium Salt Formation
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Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in an ice-salt bath.
-
Charge the flask with concentrated hydrochloric acid (2.5 mL per gram of aniline) and water (1.1 mL per gram of aniline). Cool the solution to 0 °C with vigorous stirring.
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Slowly add 3-ethylaniline (1.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. A thick white suspension of the aniline hydrochloride salt will form.
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Prepare a solution of sodium nitrite (1.05 eq) in water (1.1 mL per gram of NaNO₂).
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Add the sodium nitrite solution dropwise to the aniline suspension over ~1.5 hours, maintaining the internal temperature between 0–5 °C. The formation of the diazonium salt results in a clearer, yellowish solution. Self-Validation: A spot test with starch-iodide paper should turn black, indicating a slight excess of nitrous acid and complete diazotization.
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-
Step 2: Reduction
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.3 eq) in concentrated hydrochloric acid (2.5 mL per gram of SnCl₂). Cool this solution to 0 °C in an ice bath.
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Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution over ~2-3 hours. The key is to maintain the internal temperature below 10 °C to control the reaction rate.
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After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it stand at room temperature overnight (~15 hours). The product will precipitate as a crystalline solid.
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Step 3: Isolation and Purification
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Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water.
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For purification, transfer the crude solid to a flask and add a minimal amount of boiling water to dissolve it. Activated carbon can be added to decolorize the solution if necessary.
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Hot filter the solution through Celite to remove impurities.
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Add concentrated hydrochloric acid (0.2 mL per mL of water used) to the hot filtrate and cool the solution in an ice bath for at least 1 hour to induce crystallization.
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Collect the purified, crystalline plates by vacuum filtration and dry them in a vacuum oven over a desiccant like P₂O₅. Self-Validation: The final product should be a crystalline solid with a sharp melting point (near 178 °C, by analogy) and a clean NMR spectrum.
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Spectroscopic Profile (Predicted)
While experimental spectra for this specific isomer are not widely published, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on its structure and data from analogous compounds.
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¹H NMR:
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Aromatic Protons (4H): Expect a complex multiplet pattern between δ 7.0-7.4 ppm. The meta-substitution will result in four distinct signals.
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Ethyl Group (5H): A quartet at ~δ 2.6 ppm (–CH₂–) coupled to a triplet at ~δ 1.2 ppm (–CH₃–).
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Hydrazine Protons (–NHNH₂): These protons are exchangeable and may appear as broad signals. In the hydrochloride salt form, they are often observed as a broad singlet above δ 10.0 ppm.
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¹³C NMR:
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Aromatic Carbons (6C): Expect six distinct signals in the aromatic region (δ 110-150 ppm). The carbon attached to the hydrazine group (C1) will be the most downfield, followed by the carbon attached to the ethyl group (C3).
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Ethyl Group (2C): Two signals in the aliphatic region, ~δ 29 ppm (–CH₂–) and ~δ 15 ppm (–CH₃–).
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IR Spectroscopy:
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N-H Stretching: Broad absorption bands in the 2600-3200 cm⁻¹ region, characteristic of the ammonium salt (R-NH₂NH₂⁺).
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Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
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Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.
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C-N Stretching: Found in the 1250-1350 cm⁻¹ region.
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Chemical Reactivity and Mechanistic Insights: The Fischer Indole Synthesis
The primary utility of (3-Ethylphenyl)hydrazine hydrochloride in drug development lies in its role as a key precursor for the Fischer indole synthesis . This powerful reaction allows for the construction of the indole heterocyclic core, a privileged scaffold in medicinal chemistry.
The Fischer Indole Synthesis Mechanism
The reaction condenses an aryl hydrazine with an aldehyde or ketone under acidic conditions to form an indole. The use of the hydrochloride salt is advantageous as the acid required to catalyze the reaction is already present.
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Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (3-ethylphenyl)hydrazine with a carbonyl compound (e.g., a ketone) to form a hydrazone. This is a reversible dehydration reaction.
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Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the key rearrangement.
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[8][8]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement (akin to a Claisen rearrangement). This is the key bond-forming step, breaking a weak N-N bond and forming a stronger C-C bond, which drives the reaction forward.
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Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to rearomatize the six-membered ring. The terminal imine nitrogen then attacks the other imine carbon in an intramolecular cyclization, forming a five-membered ring aminal.
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Ammonia Elimination: Under acidic conditions, one of the amino groups is protonated, turning it into a good leaving group. A molecule of ammonia (NH₃) is eliminated, and a final proton loss yields the stable, aromatic indole product.
Visualized Fischer Indole Mechanism
Caption: Key steps of the Fischer indole synthesis pathway.
Applications in Drug Development and Medicinal Chemistry
The indole nucleus is a structural motif found in numerous blockbuster drugs, including antimigraine agents (triptans), non-steroidal anti-inflammatory drugs (NSAIDs), and anticancer agents. (3-Ethylphenyl)hydrazine hydrochloride serves as a critical building block for introducing a 6-ethylindole core into target molecules.
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Scaffold Synthesis: Its primary application is the synthesis of 6-ethylindoles via the Fischer indole synthesis, which are intermediates for more complex pharmaceutical targets.
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Structure-Activity Relationship (SAR) Studies: The ethyl group at the 3-position of the phenylhydrazine translates to the 6-position of the resulting indole. This allows medicinal chemists to probe the steric and electronic effects of an ethyl group at this specific position, which can be critical for optimizing a drug candidate's binding affinity, selectivity, and pharmacokinetic properties.
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Intermediate for Bioactive Molecules: Phenylhydrazines are versatile intermediates used in the synthesis of various heterocyclic systems beyond indoles, including pyrazoles and indazoles, which also have significant pharmacological relevance.
Safety, Handling, and Storage
Hydrazine derivatives are potent chemicals and must be handled with appropriate care. The hydrochloride salt is generally less volatile and hazardous than the free base, but strict safety protocols are mandatory.
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Hazard Identification:
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Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][9]
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Irritation/Corrosion: Causes skin irritation and serious eye damage.[10]
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Sensitization: May cause an allergic skin reaction.[10]
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Long-Term Effects: Suspected of causing genetic defects and cancer (carcinogenicity is a known risk for the phenylhydrazine class).[2][10]
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Environmental: Very toxic to aquatic life.[6]
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Recommended Handling Procedures:
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Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
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Avoid creating dust. Use careful weighing and transfer techniques.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from strong oxidizing agents, bases, and sources of ignition.[2]
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Conclusion
(3-Ethylphenyl)hydrazine hydrochloride is a valuable and versatile chemical intermediate. Its primary significance stems from its role as a precursor in the Fischer indole synthesis, a robust and widely used method for creating the indole scaffold essential to many areas of drug discovery. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for its safe and effective use in research and development.
References
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Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). Phenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. Retrieved February 15, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved February 15, 2026, from [Link]
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NIST. (n.d.). Phenylhydrazine hydrochloride. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
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Arctom Scientific. (n.d.). CAS NO. 60481-49-4 | (3-ethylphenyl)hydrazine hydrochloride. Retrieved February 15, 2026, from [Link]
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SpectraBase. (n.d.). (3-Fluorophenyl)hydrazine hydrochloride. Retrieved February 15, 2026, from [Link]
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Loba Chemie. (n.d.). PHENYL HYDRAZINE HYDROCHLORIDE. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 2-Ethylphenylhydrazine Hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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